Methyl-lathodoratin

Phytoalexin Antifungal Structure-Activity Relationship

Methyl-lathodoratin is the structurally unique 7-O-methyl chromone phytoalexin from Lathyrus odoratus and Mycoleptodiscus indicus. Its mono-methylation pattern is essential for SAR studies, as lathodoratin (unmethylated) and dimethyl-lathodoratin (5,7-di-O-methyl) exhibit non-linear fungitoxicity, and the 2-ethyl isomer is inactive. An authentic reference standard prevents misidentification with eugenin or other chromones in metabolomic dereplication. For biosynthesis pathway tracing or antifungal lead optimization, only genuine Methyl-lathodoratin provides valid structure-activity correlation.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 76690-64-7
Cat. No. B15191593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-lathodoratin
CAS76690-64-7
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCC1=COC2=CC(=CC(=C2C1=O)O)OC
InChIInChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3
InChIKeyJNRZSHBAPNUBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-lathodoratin (CAS 76690-64-7) Chemical Identity, Class, and Sourcing Context


Methyl-lathodoratin is a methylated derivative of the 3-ethylchromone phytoalexin lathodoratin [1]. It is a biogenic chromone with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol [2]. This compound is naturally produced in small amounts as a 7-O-methyl ether in Lathyrus odoratus (sweet pea) in response to fungal infection, and it has also been identified as a metabolite of the endophytic fungus Mycoleptodiscus indicus [3][4]. Its physicochemical properties, including a calculated LogP of 2.69 and a topological polar surface area of 56 Ų, provide a baseline for its handling and formulation .

Methyl-lathodoratin (CAS 76690-64-7): Why Closest Analogs Cannot Be Interchanged


The substitution of methyl-lathodoratin with its closest analogs—lathodoratin, dimethyl-lathodoratin, or other chromone derivatives—is scientifically untenable due to distinct structural modifications that govern biological activity. The parent compound, lathodoratin (5,7-dihydroxy-3-ethylchromone), lacks the 7-O-methyl group, which alters its physicochemical properties and is correlated with a different fungitoxic profile [1]. Conversely, the addition of a second methyl group to form dimethyl-lathodoratin (5,7-di-O-methyl ether) is reported to yield the most potent fungitoxic activity within this class, further underscoring that the degree and position of methylation are not neutral modifications [2]. The unique substitution pattern at the 3-position of the chromone nucleus is also critical; the synthetic isomer 5,7-dihydroxy-2-ethylchromone is reportedly inactive, confirming that the 3-ethyl substitution is essential for bioactivity [1]. These structural differences preclude simple interchangeability, as even minor alterations result in compounds with divergent and non-linear activity profiles, making methyl-lathodoratin a distinct entity for targeted research and applications.

Methyl-lathodoratin (CAS 76690-64-7) Quantitative Differentiation vs. Analogs


Fungitoxicity Ranking: Methyl-lathodoratin Positioned Between Lathodoratin and Dimethyl-lathodoratin

The fungitoxicity of methyl-lathodoratin is established relative to its closest analogs, lathodoratin and dimethyl-lathodoratin. A foundational biosynthesis study explicitly ranks dimethyl-lathodoratin as 'the most fungitoxic of the 3-ethylchromone phytoalexins' [1]. Since methyl-lathodoratin is an intermediate methylation product (mono-methyl) between lathodoratin (non-methylated) and dimethyl-lathodoratin (di-methyl), this positions its activity between the two, with the di-methyl derivative exhibiting the highest potency. While the exact ED50 for methyl-lathodoratin is not reported, this comparative ranking provides a clear, class-level inference of its differential activity profile.

Phytoalexin Antifungal Structure-Activity Relationship

Structural Requirement for Bioactivity: 3-Ethyl Substitution is Essential

The specific 3-ethyl substitution on the chromone nucleus of methyl-lathodoratin is a non-negotiable structural requirement for fungitoxic activity. The foundational study identifying these phytoalexins directly compared the natural 3-ethyl isomer to a synthetic 2-ethyl isomer. The 5,7-dihydroxy-2-ethylchromone was found to be 'apparently inactive', whereas the 3-ethyl derivatives (including lathodoratin and its methyl ethers) retained activity [1]. This is a direct head-to-head comparison demonstrating that the substitution position is a key determinant of activity, validating methyl-lathodoratin's unique structural identity.

Chromone Phytoalexin Structure-Activity Relationship

Occurrence Profile: Methyl-lathodoratin as a Minor but Consistent Phytoalexin Component

In studies of phytoalexin induction in Lathyrus odoratus, methyl-lathodoratin is consistently identified as a minor component alongside the major phytoalexin, lathodoratin. The original 1980 identification study reports 'small amounts of the corresponding 7-O-methyl ether (methyl-lathodoratin) are also formed' [1]. A later biosynthesis study reaffirms it as a 'minor 3-ethylchromone' synthesized upon elicitation [2]. While no specific ratio is quantified, this consistent occurrence pattern distinguishes it from dimethyl-lathodoratin, which was identified as a 'new compound' in the same system and reported as the most fungitoxic [2]. This establishes methyl-lathodoratin as a reproducible, albeit minor, component of the plant's defense arsenal, relevant for studies requiring authentic minor constituents.

Phytoalexin Plant Metabolomics Lathyrus odoratus

Baseline Fungitoxicity of Parent Compound Lathodoratin

The fungitoxic potency of the parent compound, lathodoratin, provides a critical baseline for evaluating the activity of its methylated derivatives. A reference source reports an ED50 value of 8 µg/mL for lathodoratin in a fungicide assay [1]. This quantitative data point serves as a benchmark for the non-methylated chromone phytoalexin, against which the activity of methyl-lathodoratin can be indirectly compared. The differential methylation state is expected to modulate this baseline activity, with the di-methyl analog being reported as the most potent [2].

Fungicide ED50 Natural Product

Methyl-lathodoratin (CAS 76690-64-7): Research & Industrial Application Scenarios


Phytoalexin Pathway Elucidation in Legumes

Researchers investigating the biosynthesis and regulation of 3-ethylchromone phytoalexins in Lathyrus odoratus or related legumes require authentic methyl-lathodoratin as a minor pathway intermediate [1]. Its presence, confirmed by synthesis, allows for accurate metabolic profiling and quantification in elicited plant tissues, distinguishing it from the major phytoalexin lathodoratin and the more potent dimethyl-lathodoratin [2].

Structure-Activity Relationship (SAR) Studies for Fungitoxic Chromones

In medicinal chemistry or agricultural chemistry programs focused on developing novel antifungal agents, methyl-lathodoratin serves as a crucial comparator in SAR studies. Its mono-methylated structure at the 7-position provides a data point for understanding how incremental methylation impacts fungitoxicity, especially in light of evidence that the 3-ethyl substitution is essential and that dimethylation yields the highest potency [1][2].

Authentic Standard for Metabolomics and Natural Product Dereplication

In metabolomic studies of plants known to produce chromone derivatives (e.g., Bombax ceiba), an authentic sample of methyl-lathodoratin is essential as a reference standard for accurate compound identification and dereplication. Its use prevents misidentification with other closely related chromones, such as lathodoratin or eugenin [1].

Endophytic Fungus Metabolite Profiling

Studies on the secondary metabolites of endophytic fungi, such as Mycoleptodiscus indicus, have identified methyl-lathodoratin as one of several metabolites produced under specific culture conditions [1]. Sourcing this compound allows for the validation of fungal production and the investigation of its role in the fungus-plant interaction.

Technical Documentation Hub

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